molecular formula C13H12ClNO B7585180 1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one

1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one

Cat. No. B7585180
M. Wt: 233.69 g/mol
InChI Key: CFAOXWYAKQNXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one, commonly known as CPEP, is a compound that belongs to the class of pyridones. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of CPEP is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which can reduce the activity of neurons and decrease pain and inflammation.
Biochemical and Physiological Effects
CPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, CPEP has been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using CPEP in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, CPEP has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using CPEP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of CPEP as a therapeutic agent.

Future Directions

There are many potential future directions for the study of CPEP. One area of research could focus on the development of CPEP derivatives with improved efficacy and safety profiles. Additionally, further studies could investigate the potential use of CPEP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, studies could investigate the potential use of CPEP in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

CPEP can be synthesized through a variety of methods, including the reaction of 2-chloroacetophenone with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is purified through recrystallization to obtain pure CPEP. Other methods include the reaction of pyridine-2-carboxylic acid with 2-chloroethylamine hydrochloride in the presence of a coupling agent.

Scientific Research Applications

CPEP has been used in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, CPEP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[2-(2-chlorophenyl)ethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-6-2-1-5-11(12)8-10-15-9-4-3-7-13(15)16/h1-7,9H,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOXWYAKQNXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN2C=CC=CC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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